Ethyl 8-methoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate

Description

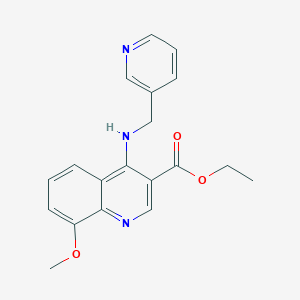

Ethyl 8-methoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate is a quinoline derivative characterized by three key substituents:

- Position 3: Ethyl carboxylate group.

- Position 4: (Pyridin-3-ylmethyl)amino group.

- Position 8: Methoxy group.

This compound shares structural motifs with drugs targeting enzymes like phosphodiesterase 5 (PDE5) and receptors in the central nervous system.

Properties

IUPAC Name |

ethyl 8-methoxy-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-3-25-19(23)15-12-22-18-14(7-4-8-16(18)24-2)17(15)21-11-13-6-5-9-20-10-13/h4-10,12H,3,11H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRJBILOGUCDCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1NCC3=CN=CC=C3)C=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production: Similarly, industrial production methods are not explicitly documented. it’s likely that research and development efforts have explored scalable production routes.

Chemical Reactions Analysis

Reactivity: WAY-326452 may undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Specific reagents and conditions used in these reactions remain undisclosed.

Major Products: The major products resulting from these reactions are not explicitly specified in the available data.

Scientific Research Applications

Chemistry: WAY-326452’s potential applications in chemistry are still being explored. Researchers may investigate its role as a ligand or catalyst.

Biology: In biology, WAY-326452 could be studied for its interactions with cellular targets, receptors, or enzymes.

Medicine: Its pharmacological properties may make it relevant for drug discovery or as a lead compound.

Industry: WAY-326452 might find applications in the pharmaceutical industry for drug development.

Mechanism of Action

- The precise mechanism by which WAY-326452 exerts its effects remains an area of active investigation.

Molecular Targets: Researchers would explore potential molecular targets (e.g., receptors, enzymes) affected by WAY-326452.

Pathways Involved: Understanding the signaling pathways modulated by this compound is crucial for its therapeutic relevance.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their structural differences:

Physicochemical and Pharmacological Properties

- logP and Solubility: The target compound’s logP (~4.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The 3-methoxyanilino analog has a similar logP (4.11) but may exhibit different pharmacokinetics due to the phenyl group’s metabolic susceptibility.

- Hydrogen Bonding: Pyridinylmethyl and methoxy groups in the target compound provide hydrogen bond acceptors (N, O), enhancing target engagement . Hydroxy-substituted analogs (e.g., ) offer hydrogen bond donors but may face stability issues under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.